

Comparative Transcriptomic Analysis of Sesquiterpenoid-Treated Fungi: A Guide for Researchers

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Compound of Interest

Compound Name: *Albicanol*

Cat. No.: *B1665692*

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This guide provides a comparative overview of the transcriptomic responses of two pathogenic fungi, *Candida albicans* and *Aspergillus fumigatus*, to treatment with the sesquiterpenoid compounds farnesol and artemisinin, respectively. While direct comparative transcriptomic data for **albicanol** is not readily available in published literature, this analysis of related sesquiterpenoid compounds offers valuable insights into their potential mechanisms of action and effects on fungal gene expression.

Data Presentation: Comparative Overview of Differentially Expressed Genes

The following tables summarize the quantitative data on differentially expressed genes (DEGs) in *Candida albicans* and *Aspergillus fumigatus* following treatment with farnesol and artemisinin, respectively.

Table 1: Summary of Differentially Expressed Genes in *Candida albicans* Biofilm Treated with Farnesol*

Gene Regulation	Number of Genes	Key Affected Processes
Up-regulated	104	Heat shock response, Drug resistance
Down-regulated	170	Hyphal formation, Cell wall maintenance, Iron transport, Cell surface hydrophobicity

*Data extracted from a study on the effect of farnesol on *C. albicans* biofilm formation. A total of 274 genes were identified as responsive.[\[1\]](#)

Table 2: Summary of Modulated Genes in *Aspergillus fumigatus* Treated with Artemisinin*

Gene Regulation	Number of Genes	Key Affected Processes
Modulated	745	Oxidative phosphorylation, Cell wall integrity, Ergosterol biosynthesis

*Data from a transcriptomic analysis of *A. fumigatus* exposed to artemisinin.[\[2\]](#)

Key Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the transcriptomic effects of sesquiterpenoids on fungi.

Transcriptomic Analysis of Farnesol-Treated *Candida albicans* Biofilm

- **Fungal Strain and Culture Conditions:** *Candida albicans* biofilms were used in this study.
- **Treatment:** Biofilms were exposed to farnesol, a quorum-sensing molecule that inhibits hyphal formation.
- **RNA Extraction and Microarray Analysis:** Total RNA was extracted from both farnesol-treated and untreated control biofilms. The gene expression profiles were then analyzed using cDNA

microarray technology.

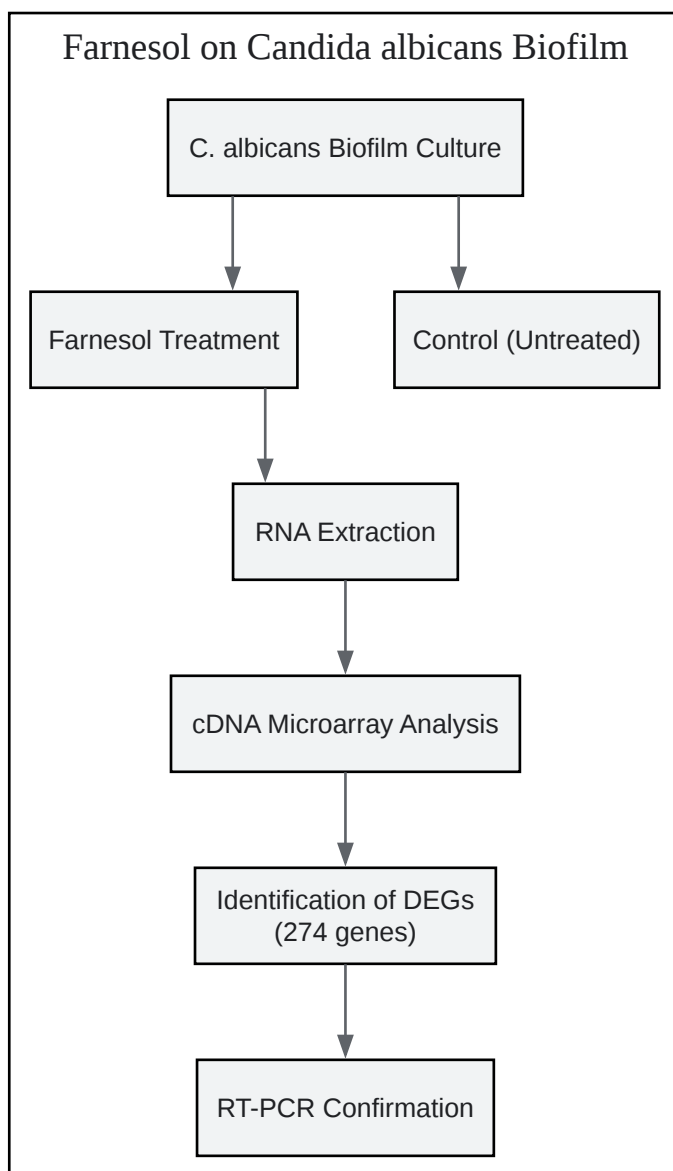
- **Data Analysis:** Genes were identified as responsive if they showed a significant change in expression levels. A total of 274 genes were found to be responsive, with 104 being up-regulated and 170 down-regulated.[\[1\]](#)
- **Confirmation:** Important changes detected by microarray were confirmed using independent reverse transcription-PCR (RT-PCR) analysis.[\[1\]](#)

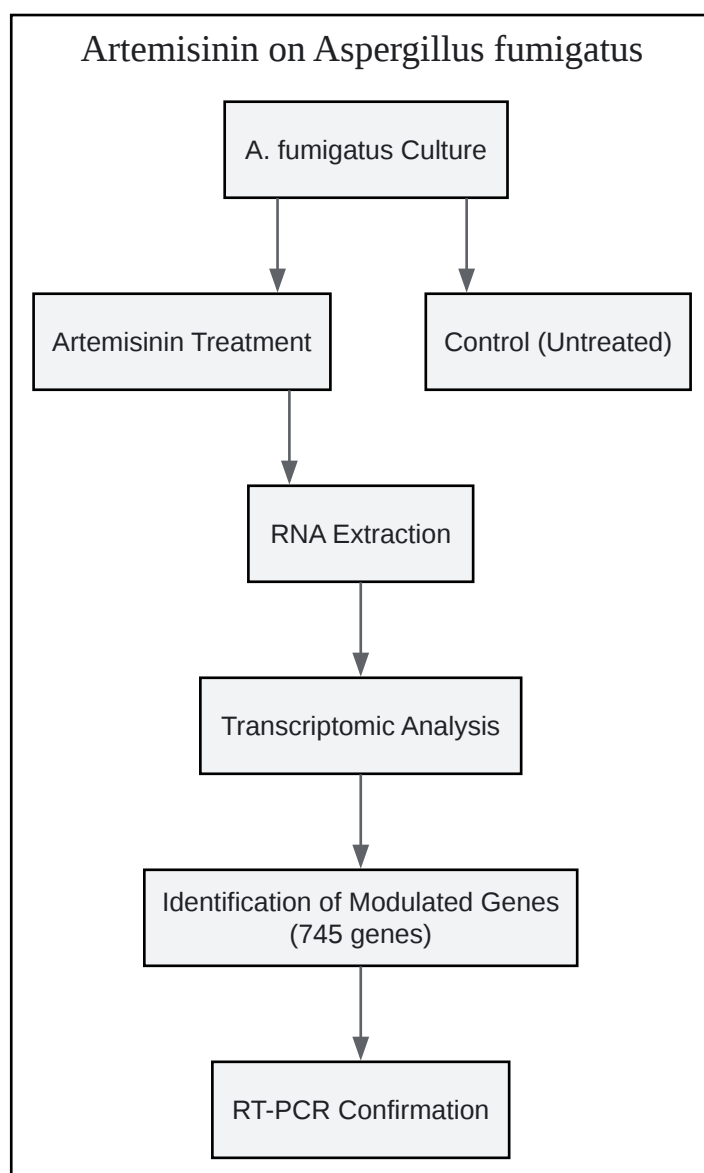
Transcriptomic Profiling of Artemisinin-Treated *Aspergillus fumigatus*

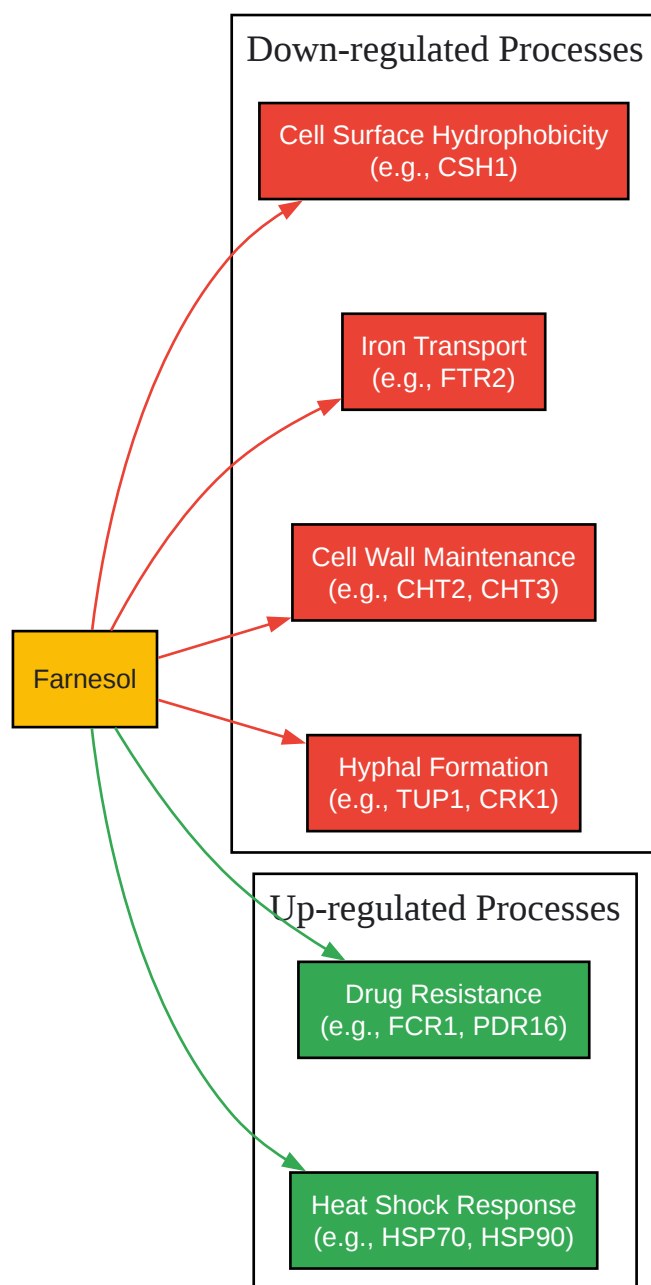
- **Fungal Strain and Culture Conditions:** The pathogenic filamentous fungus *Aspergillus fumigatus* was used.
- **Treatment:** *A. fumigatus* cultures were exposed to the sesquiterpenoid artemisinin.
- **RNA Extraction and Transcriptomic Analysis:** RNA was extracted from both artemisinin-treated and untreated control cultures. Transcriptomic analysis was performed to identify modulated genes.
- **Data Analysis:** A total of 745 genes were observed to be modulated upon exposure to artemisinin.[\[2\]](#)
- **Confirmation:** The expression of some of the modulated genes was confirmed by real-time polymerase chain reaction (RT-PCR) analysis.[\[2\]](#)

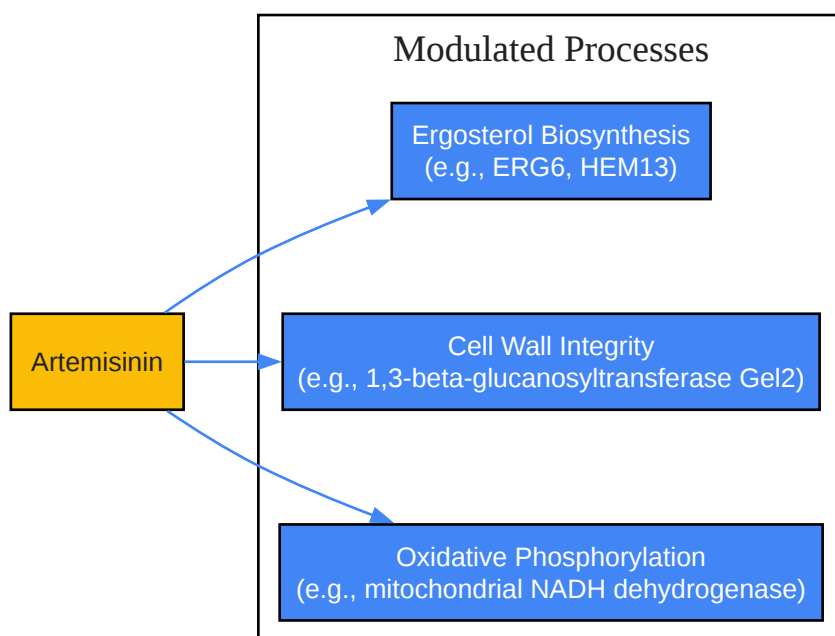
Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and key affected pathways described in the referenced studies.









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References

- 1. cDNA microarray analysis of differential gene expression in *Candida albicans* biofilm exposed to farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic and proteomic profile of *Aspergillus fumigatus* on exposure to artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
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